molecular formula C23H24FN3O3S2 B2538590 3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-methylbenzyl)thiophene-2-carboxamide CAS No. 1207008-36-3

3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-methylbenzyl)thiophene-2-carboxamide

Cat. No. B2538590
CAS RN: 1207008-36-3
M. Wt: 473.58
InChI Key: UETHTQPSQXRYGI-UHFFFAOYSA-N
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Description

3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-methylbenzyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
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Scientific Research Applications

Equilibrative Nucleoside Transporters (ENTs) Inhibition

The compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) has been identified as a novel inhibitor of ENTs. Specifically, it exhibits greater selectivity for ENT2 over ENT1 . ENTs play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, compound 3c, an analogue of FPMINT, demonstrated potent inhibitory effects on both ENT1 and ENT2, making it a promising candidate for further investigation .

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown notable antiviral activity against the H5N1 influenza virus. While the specific compound has not been directly studied in this context, its structural features warrant exploration for potential antiviral applications.

Anticancer Properties

Derivatives of the mentioned compound have been investigated for their anticancer potential. Further studies are needed to assess their efficacy, but the synthesis of novel derivatives holds promise in the field of cancer therapeutics.

Antifungal Activity

Although the compound itself does not exhibit antifungal activity against certain Candida strains, other related derivatives may have fungicidal effects. For example, compounds 9a and 9d displayed fungicidal activity against C. galibrata ATCC 15126 strain .

Anti-Inflammatory and Analgesic Effects

Indole derivatives, including some related to the mentioned compound, have demonstrated anti-inflammatory and analgesic activities. These properties make them interesting candidates for further investigation .

Antitubercular Activity

While not directly studied for antitubercular effects, related compounds have shown promising activity. For instance, compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole exhibited strong antitubercular activity .

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-17-6-8-18(9-7-17)16-25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-5-3-2-4-19(20)24/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETHTQPSQXRYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(4-methylbenzyl)thiophene-2-carboxamide

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